molecular formula C6H8B2O4 B1267935 1,3-Benzenediboronic acid CAS No. 4612-28-6

1,3-Benzenediboronic acid

Cat. No.: B1267935
CAS No.: 4612-28-6
M. Wt: 165.75 g/mol
InChI Key: UXPAASVRXBULRG-UHFFFAOYSA-N
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Description

1,3-Benzenediboronic acid, also known as 1,3-phenylenediboronic acid, is an organic compound with the chemical formula C6H8B2O4. It is a white solid that contains two boronic acid functional groups attached to a benzene ring. This compound is slightly soluble in water but can dissolve in organic solvents such as ethanol and dimethylformamide .

Biochemical Analysis

Biochemical Properties

1,3-Benzenediboronic acid plays a significant role in biochemical reactions, particularly in the formation of cocrystals and supramolecular assemblies. It interacts with various enzymes, proteins, and biomolecules through hydrogen bonding and other non-covalent interactions. For instance, it forms hydrogen-bonded cocrystals with bipyridines, which are sustained by interactions such as B(O)H···N, B(O)H···O, and π···π interactions . These interactions facilitate the formation of stable and reactive structures, making this compound a valuable building block in supramolecular chemistry.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form stable cocrystals and interact with biomolecules can lead to changes in cellular behavior and function. For example, its interactions with proteins and enzymes can modulate their activity, leading to alterations in metabolic pathways and gene expression . These effects highlight the potential of this compound in regulating cellular processes and functions.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form hydrogen bonds and other non-covalent interactions with biomolecules. These interactions can lead to enzyme inhibition or activation, changes in gene expression, and modulation of cellular signaling pathways. For instance, the compound’s interaction with bipyridines results in the formation of hydrogen-bonded cocrystals, which can undergo photodimerization upon UV radiation . This photodimerization process highlights the compound’s potential in modulating molecular interactions and biochemical reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound’s stability in various conditions, including its resistance to degradation, plays a crucial role in its long-term effects on cellular function. Studies have shown that this compound can form stable cocrystals that maintain their structure and reactivity over time . These properties make it a valuable tool for long-term biochemical studies and applications.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound may exhibit beneficial effects on cellular processes and functions, while higher doses may lead to toxic or adverse effects. Studies have shown that the compound’s acute oral toxicity is categorized as harmful if swallowed . Therefore, careful consideration of dosage is essential when using this compound in animal studies to avoid potential toxic effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s ability to form stable interactions with biomolecules can influence metabolic processes, such as the tricarboxylic acid cycle and oxidative phosphorylation . These interactions highlight the compound’s potential in modulating metabolic pathways and influencing cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within specific cellular compartments. For instance, the compound’s ability to form stable cocrystals can influence its distribution and transport within cells . Understanding these interactions is crucial for optimizing the compound’s use in biochemical applications.

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. These interactions can direct the compound to specific compartments or organelles within the cell, affecting its activity and function. For example, the compound’s ability to form hydrogen-bonded cocrystals can influence its localization within the cell . These properties highlight the importance of understanding the compound’s subcellular localization for its effective use in biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Benzenediboronic acid can be synthesized through various methods. One common approach involves the esterification reaction between this compound and 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP) . Another method includes the oxidation of 1,3-dihydroxybenzene using alkaline hydrogen peroxide .

Industrial Production Methods

Industrial production of this compound typically involves the use of large-scale esterification reactions under controlled conditions. The reaction is carried out in the presence of an acid catalyst, and the product is purified through crystallization or distillation .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Benzenediboronic acid is unique due to its meta configuration, which provides distinct reactivity and interaction patterns compared to its ortho and para counterparts. This unique configuration makes it particularly useful in the synthesis of specific organic compounds and materials .

Properties

IUPAC Name

(3-boronophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8B2O4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4,9-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXPAASVRXBULRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)B(O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8B2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10282315
Record name 1,3-benzenediboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10282315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4612-28-6
Record name 4612-28-6
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Record name 1,3-benzenediboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10282315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Benzenediboronic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 1,3-Benzenediboronic acid interact with other molecules, and what are the downstream effects of these interactions?

A: this compound (1,3-BDBA) primarily interacts with molecules containing diols or polyols through the formation of boronate ester bonds. This interaction is reversible and sensitive to pH and the presence of oxidizing agents like hydrogen peroxide. []

  • On-surface synthesis: 1,3-BDBA can undergo dehydration reactions with water on surfaces, leading to the formation of covalent organic frameworks, such as Sierpiński triangles. [, ] This self-assembly process is influenced by the concentration of 1,3-BDBA. []
  • Polymer synthesis: 1,3-BDBA reacts with diols or polyols to form polymers. For example, it reacts with 5-octyloxy-1,3-benzenediboronic acid pinacolate to form all-cis poly(m-phenylenevinylene)s (PmPVs) via Suzuki-Miyaura polycondensation. [] It can also form mesoporous polyboronate materials with hexane-1,2,5,6-tetrol, with properties influenced by the diastereomeric excess of the tetrol and the orientation of the boronic acid groups. []
  • Stimuli-responsive materials: The boronate ester bonds formed by 1,3-BDBA are susceptible to oxidation by hydrogen peroxide. This property allows the creation of stimuli-responsive hydrogels where the release of encapsulated molecules, like insulin, can be triggered by H2O2. []

Q2: What is the structural characterization of this compound?

A2: this compound consists of a benzene ring with two boronic acid (-B(OH)2) groups substituted at the 1 and 3 positions.

    Q3: Can you explain the material compatibility and stability of this compound in various applications?

    A3: 1,3-BDBA demonstrates versatility in material science due to its ability to form robust covalent bonds and self-assemble into ordered structures.

    • Covalent Organic Frameworks (COFs): 1,3-BDBA serves as a reliable building block for COFs. Its use allows for the creation of materials with varying pore sizes and crystallinity, depending on reaction conditions. [, ]
    • Stimuli-Responsive Materials: The sensitivity of boronate ester bonds to oxidation by H2O2 makes 1,3-BDBA suitable for developing materials with controlled release properties. This has potential applications in drug delivery systems. []
    • Polymers: 1,3-BDBA enables the synthesis of polymers like PmPVs, with potential applications in organic electronics and photonics. []

    Q4: What are the cocrystallization properties of this compound?

    A: 1,3-BDBA forms cocrystals with bipyridines like 1,2-bis(4-pyridyl)ethylene (bpe) and 1,2-bis(4-pyridyl)ethane (bpeta) through hydrogen bonding interactions. [] These interactions involve the boronic acid groups of 1,3-BDBA and the nitrogen atoms of the bipyridine molecules. These cocrystals can exhibit interesting reactivities, such as photodimerization of bpe upon UV irradiation, leading to the formation of cyclobutane. [] This highlights the potential of using 1,3-BDBA in crystal engineering and designing materials with photo-responsive properties.

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